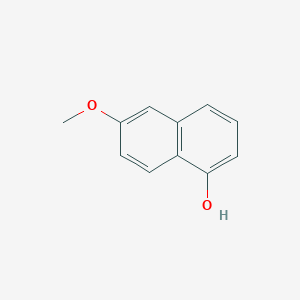

6-Methoxynaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSENSUXVOOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451645 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22604-07-5 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol (CAS: 22604-07-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynaphthalen-1-ol is a key aromatic intermediate with significant potential in synthetic and medicinal chemistry. Its structural motif is of particular interest in the development of pharmacologically active compounds, notably as a building block for covalent inhibitors of the KRAS G12C mutant protein, a critical target in oncology. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and known biological activities of this compound and its closely related analogs. Detailed experimental protocols and visual diagrams of relevant signaling pathways and synthetic workflows are included to support researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. While experimental data for this specific compound is limited in publicly accessible literature, predicted data based on its structure and data from analogous compounds are provided.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22604-07-5 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.2 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically 95-98% | [1][2] |

| Storage | Sealed in dry, room temperature conditions | [2] |

| LogP (Predicted) | 2.8 - 3.5 | [3] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons, a sharp singlet for the methoxy group protons (typically 3.8-4.0 ppm), and a broad signal for the hydroxyl proton.[3] |

| ¹³C NMR | Unique signals for each carbon atom, with chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups.[3] |

| FT-IR (cm⁻¹) | Broad O-H stretch (3200-3600), aromatic C-H stretch (>3000), aliphatic C-H stretch (2850-2960), aromatic C=C stretch (1450-1650), and C-O stretch (1000-1275).[3] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 174, with expected fragments at 159 ([M-CH₃]⁺) and 145 ([M-CHO]⁺).[3] |

| UV-Vis (nm) | Absorption maxima around 230-250, 280-300, and 320-340, characteristic of the substituted naphthalene ring.[3] |

Synthesis and Experimental Protocols

Proposed Multi-step Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 22604-07-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxynaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynaphthalen-1-ol is a naphthalene derivative with potential applications in medicinal chemistry and materials science. As a substituted naphthol, its physicochemical properties are of significant interest for predicting its behavior in various chemical and biological systems. The naphthalene scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, a combination of reported and predicted values is presented.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₀O₂ | - | [2] |

| Molecular Weight | 174.2 g/mol | - | [2] |

| Melting Point | 85 °C | Experimental | ChemicalBook |

| Boiling Point | 336.7 ± 15.0 °C | Predicted | ChemicalBook |

| pKa | 9.26 ± 0.40 | Predicted | ChemicalBook |

| logP | 2.8 | Predicted | PubChem |

| Water Solubility | Predicted to be low | Qualitative | - |

| Organic Solvent Solubility | Predicted to be soluble in alcohols, ethers, and chlorinated solvents | Qualitative | - |

| Appearance | White to pink solid | - | ChemicalBook |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (85 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Solubility Determination (Qualitative)

This protocol determines the solubility of this compound in various solvents, which is essential for understanding its behavior in different environments and for processes like crystallization and extraction.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

This compound

-

Solvents: Water, Ethanol, Methanol, Diethyl ether, Dichloromethane, Acetone

-

Spatula

Procedure:

-

Place approximately 10 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously using a vortex mixer for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

pKa Determination (UV-Visible Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa indicates the pH at which the hydroxyl group is 50% ionized.

Apparatus and Reagents:

-

UV-Visible spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 8 to pH 11)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Methanol (for stock solution)

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of solutions by diluting an aliquot of the stock solution in the different buffer solutions. Also, prepare a fully protonated sample in 0.1 M HCl and a fully deprotonated sample in 0.1 M NaOH.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).

-

Identify the wavelength of maximum absorbance for both the protonated (acidic solution) and deprotonated (basic solution) forms of the compound.

-

At a selected wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms, plot the absorbance versus the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the pKa can be determined from the inflection point of the resulting sigmoidal curve[3][4].

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.

Apparatus and Reagents:

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Visible spectrophotometer or HPLC

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water-saturated n-octanol or octanol-saturated water.

-

In a separatory funnel or vial, combine a known volume of the n-octanol phase and the aqueous phase.

-

Add a known amount of the this compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached[5].

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient: logP = log([concentration in octanol] / [concentration in water])[6].

Visualization of a Representative Synthetic Workflow

Naphthalene derivatives are important intermediates in the synthesis of various bioactive molecules[1][7]. The following diagram illustrates a generalized experimental workflow for the synthesis of a more complex naphthalene derivative starting from a substituted naphthalene, which is a common strategy in medicinal chemistry[8][9][10].

Caption: A generalized workflow for the multi-step synthesis of bioactive naphthalene derivatives.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 22604-07-5 | Benchchem [benchchem.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]

- 8. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Predicted NMR Spectra of 6-Methoxynaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-Methoxynaphthalen-1-ol. Due to the absence of readily available experimental spectral data for this specific molecule, this document outlines predicted values derived from established NMR principles and comparative analysis of structurally related compounds. The information herein is intended to support researchers in spectral identification, structural verification, and characterization of this and similar naphthalene derivatives.

Predicted NMR Spectral Data

The predicted chemical shifts for this compound are based on the known substituent effects of hydroxyl (-OH) and methoxy (-OCH₃) groups on the naphthalene ring system. Experimental data from 1-naphthol and 2-methoxynaphthalene were used as primary references to estimate the shifts. All predicted values are referenced to a standard tetramethylsilane (TMS) signal at 0.00 ppm. The predictions are made for a standard deuterated solvent such as deuterochloroform (CDCl₃).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show seven distinct signals in the aromatic region and one signal for the methoxy group protons. The hydroxyl proton signal is also anticipated, though its chemical shift can be highly variable and the peak is often broad.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.15 - 7.25 | Doublet (d) | J = 8.0 - 9.0 |

| H-3 | 7.70 - 7.80 | Triplet (t) | J = 7.5 - 8.5 |

| H-4 | 7.35 - 7.45 | Doublet (d) | J = 8.0 - 9.0 |

| H-5 | 7.10 - 7.20 | Doublet (d) | J = 2.0 - 3.0 |

| H-7 | 7.25 - 7.35 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 2.0 - 3.0 |

| H-8 | 7.90 - 8.00 | Doublet (d) | J = 8.5 - 9.5 |

| 1-OH | 5.00 - 6.00 | Broad Singlet (br s) | - |

| 6-OCH₃ | 3.90 - 4.00 | Singlet (s) | - |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each of the ten carbons in the naphthalene ring system and one for the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of both the hydroxyl and methoxy substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150.0 - 152.0 |

| C-2 | 108.0 - 110.0 |

| C-3 | 125.0 - 127.0 |

| C-4 | 120.0 - 122.0 |

| C-4a | 124.0 - 126.0 |

| C-5 | 105.0 - 107.0 |

| C-6 | 157.0 - 159.0 |

| C-7 | 118.0 - 120.0 |

| C-8 | 129.0 - 131.0 |

| C-8a | 134.0 - 136.0 |

| 6-OCH₃ | 55.0 - 56.0 |

Experimental Protocols for NMR Spectroscopy

The following sections detail standardized methodologies for the acquisition of high-quality NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing : Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[1]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterochloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1] Other potential solvents include acetone-d₆, DMSO-d₆, and methanol-d₄.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[1] Ensure there are no solid particles, as these can disrupt the magnetic field homogeneity. The sample height in the tube should be approximately 4-5 cm.[1]

-

Internal Standard (Optional) : If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added. For many applications, referencing to the residual solvent peak is sufficient.

-

Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[1]

Data Acquisition

These are typical parameters for acquiring 1D NMR spectra on a 400 MHz spectrometer.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming :

-

Lock : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[1]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for achieving sharp spectral lines and high resolution.[1]

-

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency power and optimal signal detection.[1]

-

Acquisition Parameters (¹H NMR) :

-

Pulse Angle : 30-90 degrees.

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS) : 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW) : A range of -2 to 12 ppm is standard for most organic molecules.

-

-

Acquisition Parameters (¹³C NMR) :

-

Pulse Program : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Number of Scans (NS) : A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to yield the final NMR spectrum.

Visualization of NMR Prediction Workflow

The following diagram illustrates the logical workflow for predicting an NMR spectrum and verifying it against an experimental result, a core process in chemical structure elucidation.

Caption: Workflow for NMR Spectrum Prediction and Structural Verification.

References

A Technical Guide to the Spectroscopic Signatures of 6-Methoxynaphthalen-1-ol

This technical guide provides an in-depth analysis of the predicted infrared (IR) and mass spectrometry (MS) characteristics of 6-Methoxynaphthalen-1-ol. As a crucial molecule in synthetic chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. While experimental spectra for this specific isomer are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis.

Introduction

This compound, with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol , is an aromatic compound featuring a naphthalene core substituted with both a hydroxyl and a methoxy group.[1][2] This substitution pattern governs its chemical reactivity and is key to interpreting its spectroscopic data. The interplay between the electron-donating hydroxyl and methoxy groups and the aromatic naphthalene system creates a unique electronic environment that is reflected in its IR and MS spectra.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3] The predicted IR spectrum of this compound is characterized by a combination of absorptions arising from the naphthalene ring, the hydroxyl group, and the methoxy group.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Rationale and Insights |

| ~3550-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules. Its position can be sensitive to concentration and the physical state of the sample. |

| ~3050-3000 | C-H Stretch | Aromatic (Naphthalene) | Medium | These absorptions are characteristic of C-H bonds on the aromatic ring. |

| ~2960-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the methoxy substituent. |

| ~1620-1580 & ~1500-1450 | C=C Stretch | Aromatic (Naphthalene) | Medium to Strong | These bands are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene ring system. |

| ~1260 & ~1030 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong | The asymmetric and symmetric C-O stretching vibrations of the aryl ether linkage are expected to be strong and are highly diagnostic for the presence of the methoxy group. |

| ~1200 | C-O Stretch / O-H Bend | Phenolic Hydroxyl | Medium | This region can be complex, with contributions from both the C-O stretching of the phenol and in-plane O-H bending. |

| ~900-675 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) | Strong | The pattern of these bands is highly dependent on the substitution pattern of the naphthalene ring. For this compound, a specific pattern of bands would be expected, reflecting the positions of the substituents and the remaining hydrogens on the rings.[4] |

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Background Collection: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is collected to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: The prepared sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The logical workflow for this experimental procedure is outlined below.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and then separating and detecting the resulting ions based on their mass-to-charge ratio (m/z).[5] For this compound, Electron Ionization (EI) would be a common method, leading to the formation of a molecular ion (M•⁺) and characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular formula of this compound is C₁₁H₁₀O₂, giving it a molecular weight of 174.20 g/mol .[6] The mass spectrum is expected to show a prominent molecular ion peak at m/z 174.

Key Predicted Ions in the Mass Spectrum:

| m/z | Proposed Fragment | Description of Loss | Predicted Relative Intensity |

| 174 | [C₁₁H₁₀O₂]•⁺ | Molecular Ion (M•⁺) | High |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | High |

| 131 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide | Medium |

| 102 | [C₈H₆]⁺ | Further fragmentation of the naphthalene ring | Low |

| 76 | [C₆H₄]⁺ | Benzene-like fragment | Low |

Key Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the presence of the methoxy and hydroxyl groups on the stable naphthalene core.

-

Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is expected to be the cleavage of the O-CH₃ bond of the methoxy group, resulting in the loss of a methyl radical. This will produce a highly stable cation at m/z 159. This is a common fragmentation pathway for aromatic ethers.[7]

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion at m/z 159 can undergo further fragmentation by losing a molecule of carbon monoxide, likely from the phenolic portion of the molecule. This would lead to a fragment ion at m/z 131.[7]

The predicted primary fragmentation pathway is visualized in the diagram below.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for the analysis of this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a chromatographic column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron ionization). The resulting ions are then separated by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic analysis of this compound, while predictive in the absence of readily available experimental data, provides a clear and detailed molecular fingerprint. The infrared spectrum is expected to be dominated by characteristic absorptions from the phenolic hydroxyl, methoxy, and aromatic naphthalene moieties. The mass spectrum is predicted to show a strong molecular ion peak at m/z 174, with primary fragmentation pathways involving the loss of a methyl radical followed by the loss of carbon monoxide. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound using standard spectroscopic techniques.

References

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-methoxy-1-naphthol. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

-

Radboud Repository. (2020, April 14). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2025, July 8). Fragmentation Patterns In Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, March 27). Identifying Molecules from Mass Spec and IR Spec - Instrumental Analysis Part 8. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenol. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 22604-07-5 | AChemBlock [achemblock.com]

- 2. This compound | 22604-07-5 [sigmaaldrich.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

Structure Elucidation of 6-Methoxynaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxynaphthalen-1-ol, a key intermediate in organic synthesis. The document details the spectroscopic and analytical techniques integral to its characterization. Included are detailed experimental protocols for its synthesis, tabulated spectroscopic data for straightforward interpretation, and logical workflows visualized using Graphviz to illustrate the elucidation process. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound with a molecular formula of C₁₁H₁₀O₂. Its structure consists of a naphthalene core substituted with a hydroxyl group at the C1 position and a methoxy group at the C6 position.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 6-methoxy-1-naphthalenol |

| CAS Number | 84-56-0 |

| Appearance | Off-white to pale yellow solid (predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 6-bromo-2-methoxynaphthalene, which is then converted to 6-methoxy-2-naphthol.[1] A subsequent oxidation and reduction sequence can yield the target compound. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of 6-Methoxy-2-naphthol[1]

-

Grignard Reagent Formation: A solution of 6-bromo-2-methoxynaphthalene (1 mole) in tetrahydrofuran (THF) is slowly added to magnesium turnings (1.1 mole) under a nitrogen atmosphere. The mixture is heated to reflux to initiate the formation of the Grignard reagent.

-

Boration: The freshly prepared Grignard solution is added dropwise to a cooled (-10°C) solution of trimethyl borate (1.1 mole) in THF.

-

Oxidation and Hydrolysis: The reaction mixture is treated with acetic acid followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 0°C.

-

Workup and Purification: The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-methoxy-2-naphthol.

A subsequent selective oxidation of the more electron-rich ring followed by reduction would be a plausible route to this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is accomplished through a combination of spectroscopic methods. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~9.50 | s | - | 1H | Ar-OH |

| ~7.80 | d | ~8.5 | 1H | H-5 |

| ~7.40 | t | ~8.0 | 1H | H-3 |

| ~7.30 | d | ~8.5 | 1H | H-4 |

| ~7.20 | d | ~2.5 | 1H | H-7 |

| ~7.10 | dd | ~8.5, 2.5 | 1H | H-8 |

| ~6.90 | d | ~8.0 | 1H | H-2 |

| 3.90 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~158.0 | C-6 |

| ~152.0 | C-1 |

| ~135.0 | C-4a |

| ~129.0 | C-8a |

| ~127.0 | C-5 |

| ~122.0 | C-3 |

| ~120.0 | C-4 |

| ~119.0 | C-7 |

| ~108.0 | C-2 |

| ~105.0 | C-8 |

| ~55.5 | -OC H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1620, 1590, 1500 | C=C stretch (aromatic) |

| 1260, 1030 | C-O stretch (aryl ether) |

| 1200 | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - CH₃ - CO]⁺ |

Workflow for Structure Elucidation

The logical process for the structural elucidation of a synthesized compound like this compound is outlined below.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Hypothetical Biological Signaling Pathway Interaction

While the specific biological activities of this compound are not extensively documented, small molecules of this nature can potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. The presented protocols and data, while based on analogous compounds, offer a robust framework for researchers engaged in the study of naphthalenic structures.

References

The Rising Therapeutic Potential of Methoxynaphthalene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a methoxy substituent to this core structure dramatically influences its physicochemical properties, often enhancing its bioavailability and tuning its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of methoxynaphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the methoxynaphthalene scaffold.

Introduction: The Methoxynaphthalene Scaffold - A Gateway to Diverse Bioactivity

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene rings. Its planar structure and electron-rich nature make it an ideal backbone for the design of molecules that can interact with a variety of biological targets. The addition of a methoxy group (-OCH₃), a potent electron-donating group, to the naphthalene ring system significantly alters its electronic and steric properties. This modification can enhance the molecule's ability to penetrate biological membranes and can direct its interaction with specific enzymes and receptors, thereby unlocking a wide spectrum of pharmacological activities.

Methoxynaphthalene derivatives are key intermediates in the synthesis of numerous pharmaceuticals.[1] For instance, 1-methoxynaphthalene is a crucial building block for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[1] Beyond their role as synthetic precursors, a growing body of evidence highlights the intrinsic biological activities of various methoxynaphthalene derivatives, positioning them as promising candidates for the development of new drugs to combat a range of human diseases.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several methoxynaphthalene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.

Mechanism of Action: Beyond COX Inhibition

While some methoxynaphthalene derivatives, particularly those related to NSAIDs, exert their effects through the inhibition of cyclooxygenase (COX) enzymes, recent studies have unveiled COX-independent pathways.[3][4] One such promising target is the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in several cancers and plays a role in hormone metabolism and prostaglandin synthesis.[3][4] Certain 6-methoxynaphthalene derivatives have been identified as potent inhibitors of AKR1C3, suggesting a novel mechanism for their anticancer effects.[3][4]

dot

Caption: Inhibition of AKR1C3 by 6-methoxynaphthalene derivatives.

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of selected methoxynaphthalene derivatives against various cancer cell lines. The 50% inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Methoxynaphthalene | Compounds 6b-d, 16 | Colon (HCT-116) | Promising Activity | [3] |

| Naphthalen-1-yloxyacetamide | Conjugates 5d, 5e, 5c | Breast (MCF-7) | 2.33, 3.03, 7.39 | [5] |

| 2-Phenylnaphthalene | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | Breast (MCF-7) | 4.8 | [6][7] |

| Naphthalene-pyrazoles | Compound 9c | Breast (MDA-MB-231) | 2.54 | [1] |

| Naphthalene-triazole spirodienones | Compound 6a | Breast (MDA-MB-231) | 0.03 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Methoxynaphthalene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxynaphthalene derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Methoxynaphthalene derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[2]

Spectrum of Activity

Studies have demonstrated the efficacy of various methoxynaphthalene derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, 2-hydroxynaphthalene-1-carboxanilides containing methoxy groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of selected methoxynaphthalene derivatives. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |

| 2-Hydroxynaphthalene-1-carboxanilides | N-(3,5-dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus (MRSA) | 54.9 | [2] |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 | [2] | |

| N-Arylpiperazines | 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | M. kansasii | 17.62 | [10] |

| Natural Methoxyphenols | Eugenol | S. aureus | 6.25 mM | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Methoxynaphthalene derivative stock solution (in DMSO)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the methoxynaphthalene derivative in the appropriate broth.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of methoxynaphthalene derivatives are well-documented, with naproxen being a prime example of a clinically successful drug in this class.

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many methoxynaphthalene derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins.

dot

Caption: Inhibition of the COX pathway by methoxynaphthalene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of test compounds.

Materials:

-

Rats or mice

-

Methoxynaphthalene derivative solution/suspension

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the methoxynaphthalene derivative or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Induction of Edema: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Neuroprotective Activity: Shielding the Nervous System

Emerging research suggests that methoxynaphthalene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's disease.[12]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[13] Others have demonstrated the ability to protect neuronal cells from corticosterone-induced neurotoxicity, potentially by mitigating mitochondrial dysfunction and reducing calcium influx.[12] The activation of pro-survival signaling pathways such as the BDNF/Trk and PI3K/Akt pathways may also contribute to their neuroprotective effects.[14]

Experimental Protocol: Thioflavin T Assay for Amyloid-β Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Materials:

-

Amyloid-beta (Aβ) peptide (e.g., Aβ₁₋₄₂)

-

Thioflavin T (ThT) solution

-

96-well black microplate

-

Plate reader with fluorescence capabilities

-

Methoxynaphthalene derivative solution

Procedure:

-

Peptide Preparation: Prepare a solution of Aβ peptide in an appropriate buffer.

-

Incubation: Incubate the Aβ solution in the presence or absence of the methoxynaphthalene derivative at 37°C with gentle agitation.

-

ThT Binding: At various time points, add ThT solution to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[15] An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves and determine the extent of inhibition by the test compound.

Structure-Activity Relationships (SAR): Decoding the Role of the Methoxy Group

The biological activity of methoxynaphthalene derivatives is intricately linked to the position and number of methoxy groups on the naphthalene ring.

-

Anticancer Activity: Studies on 2-phenylnaphthalene derivatives have shown that the position of hydroxyl groups (often derived from methoxy groups during metabolism or synthesis) significantly impacts cytotoxicity. For instance, a hydroxyl group at the C-7 position of the naphthalene ring markedly promotes anticancer activity against MCF-7 breast cancer cells.[6]

-

Antimicrobial Activity: The lipophilicity conferred by the methoxy group can influence the ability of the compound to penetrate microbial cell membranes. However, the presence of other functional groups, such as hydroxyls, can also play a crucial role in antimicrobial efficacy.[16]

-

Anti-inflammatory Activity: The substitution pattern on the naphthalene ring can influence the selectivity of COX inhibition.

Synthesis of Biologically Active Methoxynaphthalene Derivatives

The synthesis of methoxynaphthalene derivatives often starts from commercially available 1-naphthol or 2-naphthol. A common and efficient method for introducing the methoxy group is the Williamson ether synthesis, which involves the reaction of the corresponding naphthoxide with a methylating agent like dimethyl sulfate or methyl iodide.[17]

dot

Caption: General scheme for the Williamson ether synthesis of 1-methoxynaphthalene.

Further functionalization of the methoxynaphthalene core can be achieved through various organic reactions, such as Friedel-Crafts acylation, nitration, and halogenation, to introduce diverse substituents and generate a library of derivatives for biological screening.[2]

Conclusion and Future Perspectives

Methoxynaphthalene derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegenerative diseases underscores their potential as lead compounds for the development of novel therapeutics. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, a deeper elucidation of their molecular mechanisms of action, and comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of the rich chemical space offered by the methoxynaphthalene scaffold holds great promise for addressing unmet medical needs.

References

- Khalifa, M. M. A., Ismail, M. M. F., Eisa, S. I., & Ammar, Y. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.

-

Khalifa, M. M. A., Ismail, M. M. F., Eisa, S. I., & Ammar, Y. (n.d.). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. Retrieved from [Link]

- Cavrini, V., Roveri, P., Gatti, R., Ferruzzi, C., Panico, A. M., & Pappalardo, M. S. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica, 37(3), 171–178.

- Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PloS one, 10(6), e0128733.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(1), 1-15.

- Khalifa, M. M. A., et al. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.

- Xu, J., et al. (2025). New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf. Chemistry & Biodiversity, e202500918.

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration.... Retrieved from [Link]

- Wang, Y., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 68, 128765.

- Zhang, P., et al. (2015).

- Kos, J., et al. (2020). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 25(15), 3453.

- Reyes-Corral, M., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(20), 127484.

- Patel, K., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59.

- Kim, J., et al. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 4(11), 949-957.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Retrieved from [Link]

-

TARA. (n.d.). Accepted Manuscript. Retrieved from [Link]

-

MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

MDPI. (2025). Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]

- Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PloS one, 10(6), e0128733.

-

MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Retrieved from [Link]

-

PubMed. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Retrieved from [Link]

-

MDPI. (2023). Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]

Sources

- 1. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

6-Methoxynaphthalen-1-ol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 6-Methoxynaphthalen-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of publicly available quantitative data, this document focuses on the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction to this compound

This compound is an aromatic organic compound featuring a naphthalene ring system substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group. Its physicochemical properties are dictated by the interplay between the polar hydroxyl group, the moderately polar methoxy group, and the large, nonpolar naphthalene backbone. Understanding its solubility is critical for applications in organic synthesis, pharmaceutical research, and materials science, as it governs solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting it will be soluble in polar protic solvents. The solubility of phenolic compounds is generally good in alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents, leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar naphthalene ring system constitutes a significant portion of the molecule's surface area. This suggests that this compound will exhibit some solubility in nonpolar solvents, although it may be more limited compared to polar solvents due to the presence of the polar functional groups.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to record their experimentally determined values. It is recommended to perform these measurements at standard laboratory temperatures (e.g., 298.15 K / 25 °C).

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| 1-Propanol | Polar Protic | ||||

| Acetone | Polar Aprotic | ||||

| Ethyl Acetate | Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| Toluene | Nonpolar | ||||

| Hexane | Nonpolar |

Experimental Protocols for Solubility Determination

The following are established protocols for accurately determining the solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a reliable technique for achieving equilibrium.[1][2]

Protocol 1: Isothermal Shake-Flask Method with Gravimetric Analysis

This method is highly accurate and relies on the direct measurement of the mass of the dissolved solute.[3][4]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand in the thermostatic bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., a glass petri dish or evaporating basin).

-

Solvent Evaporation: Place the container in a ventilated oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a moderate temperature is ideal.

-

Quantification: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.

Protocol 2: Isothermal Shake-Flask Method with UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.[5][6]

Methodology:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Follow steps 1-3 from the Gravimetric Analysis protocol to prepare a saturated solution at a constant temperature.

-

Sampling and Dilution: Withdraw a small, precise aliquot of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility.

References

An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol

This technical guide provides a comprehensive overview of 6-Methoxynaphthalen-1-ol, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a bicyclic aromatic organic compound.[1][2] It belongs to the class of naphthols, which are derivatives of naphthalene. The structure consists of a naphthalene core substituted with a hydroxyl group (-OH) at position 1 and a methoxy group (-OCH3) at position 6.

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 22604-07-5 | [1][3] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.2 g/mol | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a synthetic route has been referenced in the Canadian Journal of Chemistry in 1968.[2] For illustrative purposes, a general synthetic approach for a related compound, 1-methoxynaphthalene, via Williamson ether synthesis is described below. This can be conceptually adapted for the synthesis of other methoxy-substituted naphthols.

Illustrative Experimental Protocol: Williamson Ether Synthesis of 1-Methoxynaphthalene

This protocol describes the methylation of 1-naphthol to yield 1-methoxynaphthalene.

Materials:

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Dimethyl carbonate ((CH₃)₂CO₃)

-

Tetrabutylammonium bromide (phase-transfer catalyst)

Procedure:

-

Dissolve 1-naphthol in a 10-15% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Slowly add dimethyl carbonate to the reaction mixture. The molar ratio of 1-naphthol to dimethyl carbonate to sodium hydroxide should be approximately 1:0.9:0.6.

-

Heat the mixture to 60-85 °C and maintain this temperature for 3-6 hours.

-

After the reaction is complete, isolate the product by vacuum distillation.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a methoxynaphthol derivative, highlighting the key stages of the process.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, studies on a structurally related isomer, 8-methoxynaphthalen-1-ol, have demonstrated notable antifungal properties.[4][5]

Antifungal Activity of 8-Methoxynaphthalen-1-ol

Research has shown that 8-methoxynaphthalen-1-ol, isolated from the endophytic fungus Diatrype palmicola, exhibits significant antifungal activity against the plant pathogen Athelia rolfsii.[5] The minimum inhibitory concentration (MIC) was reported to be 250 µg/mL.[5] This suggests that methoxynaphthalen-1-ol scaffolds could be a promising area for the development of novel antifungal agents.

Hypothetical Signaling Pathway Inhibition

Given the biological activity of related naphthalene derivatives in various therapeutic areas, it is plausible that this compound could interact with cellular signaling pathways. The diagram below illustrates a generalized signaling pathway that is often a target in drug discovery, such as in cancer or inflammatory diseases. This is a hypothetical representation due to the absence of specific data for this compound.

Conclusion

This compound is a defined chemical entity with potential for further scientific investigation. While there is a significant gap in the publicly available data regarding its physicochemical properties and specific biological functions, the known activities of its isomers and related naphthalenic structures suggest that it could be a valuable molecule in medicinal chemistry and drug discovery. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

6-Methoxynaphthalen-1-ol molecular weight and formula

An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a detailed overview of this compound, a naphthalene derivative of interest in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.2 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22604-07-5 | [1][2] |

| SMILES | COC1=CC2=CC=CC(O)=C2C=C1 | [1] |

Experimental and Analytical Workflow

The analysis and utilization of this compound in a research context typically follow a structured workflow. This process ensures accurate characterization and meaningful application of the compound in experimental settings. The following diagram illustrates a generalized workflow from compound acquisition to data analysis.

Caption: Generalized workflow for the experimental use of this compound.

Hypothetical Signaling Pathway Involvement

Naphthalene derivatives are known to interact with various biological pathways. While the specific interactions of this compound require dedicated experimental validation, a hypothetical signaling pathway is diagrammed below to illustrate a potential mechanism of action, such as the modulation of a kinase cascade, a common target class for small molecules in drug discovery.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

Discovery and Natural Sources of Naphthalenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenols, including 1-naphthol and 2-naphthol, are aromatic organic compounds with a naphthalene backbone and a hydroxyl group. Historically significant in the dye industry, recent research has unveiled their presence in a diverse range of natural sources and highlighted their potential in drug development, particularly as signaling pathway modulators. This technical guide provides a comprehensive overview of the discovery of naphthalenols, their natural occurrences, and detailed methodologies for their extraction and analysis. Furthermore, it explores their interaction with key signaling pathways relevant to drug discovery, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Discovery and Historical Context

The discovery of naphthalenols is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Derived from coal tar, a byproduct of coal gas manufacturing, naphthalene became a crucial starting material for a vast array of new colorants.

-

1-Naphthol (α-Naphthol): The synthesis of 1-naphthol was first reported in the mid-19th century. Early production methods involved the nitration of naphthalene to 1-nitronaphthalene, followed by reduction to 1-naphthylamine and subsequent hydrolysis.[1] Another industrial route involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone and subsequently dehydrogenated to yield 1-naphthol.[1]

-

2-Naphthol (β-Naphthol): The synthesis of 2-naphthol, also developed in the 19th century, traditionally involves the sulfonation of naphthalene to naphthalene-2-sulfonic acid, followed by fusion with sodium hydroxide.[2] This process, known as the "alkali fusion" method, remains a cornerstone of its industrial production.

While their initial importance was in the chemical industry, the identification of naphthalenols and their derivatives in natural sources has opened new avenues for research and application.

Natural Sources of Naphthalenols

Naphthalenols and their derivatives are biosynthesized by a variety of organisms, including plants, fungi, bacteria, and marine invertebrates. Their presence in nature ranges from simple hydroxylated naphthalenes to more complex structures like naphthalenones.

Plants

Several plant species have been identified as sources of naphthalenols. These compounds often play roles in plant defense and allelopathy.

-

1-Naphthol: This isomer has been reported in various plants, including:

-

2-Naphthol: The occurrence of 2-naphthol in plants is less commonly reported as the free phenol. However, it has been detected in the emissions from the combustion of various hardwoods.

Table 1: Quantitative Data of Naphthalenols and Related Compounds in Plant Sources

| Compound | Plant Source | Part of Plant | Concentration | Reference(s) |

| 1-Naphthol | Juglans nigra (Black Walnut) | Husk | 16.5 ± 1.41 mg/kg | [5] |

| 2-Naphthol | Red Maple (Acer rubrum) | Emissions from wood | Not Detected | [6] |

| 2-Naphthol | Red Oak (Quercus rubra) | Emissions from wood | 0.135 mg/g Organic Carbon | [6] |

| 2-Naphthol | Paper Birch (Betula papyrifera) | Emissions from wood | 0.554 mg/g Organic Carbon | [6] |

| 2-Naphthol | White Pine (Pinus strobus) | Emissions from wood | 0.348 mg/g Organic Carbon | [6] |

| 2-Naphthol | Hemlock (Tsuga canadensis) | Emissions from wood | 0.217 mg/g Organic Carbon | [6] |

| 2-Naphthol | Balsam Fir (Abies balsamea) | Emissions from wood | 0.300 mg/g Organic Carbon | [6] |

Fungi

Fungi are a prolific source of naphthalenone derivatives, which are biosynthesized via the polyketide pathway.[5][6] These compounds exhibit a wide range of biological activities.

Table 2: Naphthalenone Production in Fungal Cultures

| Compound | Fungal Species | Culture Conditions | Yield/Concentration | Reference(s) |

| Asparvenone and 6-O-methylasparvenone | Aspergillus parvulus | Glucose-glycine-salts medium | Production detected | [7] |

| 6-O-methylasparvenone and Ethylparvulenone | Aspergillus parvulus | Malt extract liquid medium | Production confirmed by UV-HPLC and ESI-MS | [9] |

Bacteria

Certain bacteria possess the metabolic pathways to degrade naphthalene, and in this process, naphthalenols are formed as intermediates. This metabolic capability is significant for bioremediation. For instance, various bacterial strains can oxidize naphthalene to 1-naphthol and 2-naphthol.[10]

Marine Organisms

The marine environment is a rich source of unique secondary metabolites. While specific data on simple naphthalenols is limited, marine sponges have been shown to produce a variety of bioactive compounds, and the general protocols for their extraction can be adapted for the search for naphthalenols.

Experimental Protocols

The extraction and quantification of naphthalenols from natural sources require specific methodologies tailored to the matrix and the target analyte's concentration.

Extraction from Plant Material (e.g., Juglans nigra leaves)

This protocol describes a solid-liquid extraction followed by purification.

-

Sample Preparation:

-

Collect fresh plant leaves and wash them with distilled water to remove any debris.

-

Air-dry the leaves in the shade or use a lyophilizer.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Maceration: Suspend the powdered plant material (100 g) in methanol (1 L) in a sealed container. Agitate the mixture at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Alternative: Ultrasound-Assisted Extraction (UAE): Place the powdered plant material in a flask with methanol. Sonicate the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C). Filter and concentrate as described above. UAE can significantly reduce extraction time and improve efficiency.

-

-

Purification (Column Chromatography):

-

Prepare a silica gel column (60-120 mesh) in a non-polar solvent such as n-hexane.

-